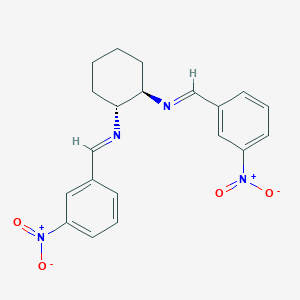![molecular formula C16H16ClNO3S B288133 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is a chemical compound that belongs to the class of indoline sulfonamides. It is commonly used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases.
作用機序
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDEs, 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline increases the levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
Biochemical and Physiological Effects:
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). It has also been shown to inhibit the activity of cyclic nucleotide-gated ion channels, leading to decreased calcium influx and smooth muscle relaxation. In addition, it has been shown to inhibit platelet aggregation and insulin secretion.
実験室実験の利点と制限
One of the advantages of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high potency and selectivity for PDEs. It has been shown to have nanomolar potency for PDE4, which is a major target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, one of the limitations of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is its potential off-target effects on other enzymes and signaling pathways. Therefore, it is important to use appropriate controls and assays to ensure the specificity of its effects.
将来の方向性
There are several future directions for the use of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in scientific research. One direction is to study its effects on other enzymes and signaling pathways, such as phospholipase C (PLC) and calcium/calmodulin-dependent protein kinase II (CaMKII). Another direction is to explore its potential therapeutic applications in inflammatory diseases, such as asthma and COPD, as well as in cardiovascular diseases, such as hypertension and heart failure. Finally, it may also be useful to develop new analogs of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline with improved potency and selectivity for specific targets.
合成法
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-chloro-2-methoxyaniline with 2-methylindoline-1-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the aniline. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is widely used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases. It has been shown to have inhibitory effects on several enzymes and signaling pathways, including protein kinases, phosphodiesterases, and cyclic nucleotide-gated ion channels. It has also been used as a probe to study the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
特性
製品名 |
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
分子式 |
C16H16ClNO3S |
分子量 |
337.8 g/mol |
IUPAC名 |
1-(4-chloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-8-7-13(17)10-15(16)21-2/h3-8,10-11H,9H2,1-2H3 |
InChIキー |
OUKVSHFPTJTGOA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
正規SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288050.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)

![3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288071.png)
![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)